molecular formula C22H14ClN3O3S B5246107 2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B5246107
M. Wt: 435.9 g/mol
InChI Key: WDTVGHJRWFEJGK-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a nitrophenyl group, and a benzamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The nitrophenyl group is introduced via a nitration reaction, and the benzamide moiety is attached through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiazole ring and nitrophenyl group is particularly significant in drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π stacking interactions, stabilizing the compound within the active site of a target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-nitrophenyl)benzamide
  • N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-chloro-N-(4-aminophenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide stands out due to the presence of both the thiazole ring and the nitrophenyl group, which confer unique electronic and steric properties. These features enhance its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3S/c23-18-9-5-4-8-17(18)21(27)25-22-24-19(14-6-2-1-3-7-14)20(30-22)15-10-12-16(13-11-15)26(28)29/h1-13H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVGHJRWFEJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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